molecular formula C11H19NO6 B13455114 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid

Cat. No.: B13455114
M. Wt: 261.27 g/mol
InChI Key: QAQDLSNJLBYWNX-HQJQHLMTSA-N
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Description

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid: is a synthetic organic compound that features a piperidine ring with hydroxyl and carboxylic acid functional groups. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to prevent reactions at specific sites of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids using the tert-butoxycarbonyl group, followed by the formation of the piperidine ring through cyclization reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for high-yield production .

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carboxylic acid group may produce a diol.

Scientific Research Applications

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc group prevents unwanted reactions at the amine site, allowing for selective modifications at other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

  • rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
  • rac-2-[(3R,5S)-7-[(tert-Butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid

Uniqueness: rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions while protecting the amine group sets it apart from other similar compounds .

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO6/c1-10(2,3)18-9(16)12-5-4-7(13)11(17,6-12)8(14)15/h7,13,17H,4-6H2,1-3H3,(H,14,15)/t7-,11+/m1/s1

InChI Key

QAQDLSNJLBYWNX-HQJQHLMTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@](C1)(C(=O)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(C(=O)O)O)O

Origin of Product

United States

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